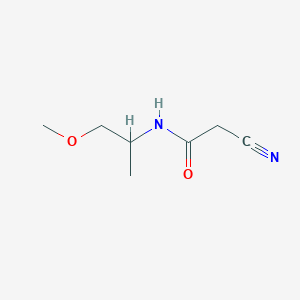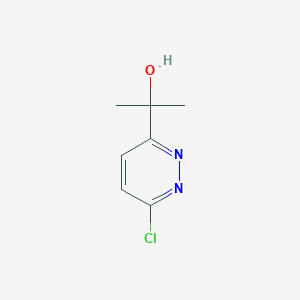
2-cyano-N-(1-methoxypropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(1-methoxypropan-2-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18238 . This compound is used in various research and development applications .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-cyano-N-(1-methoxypropan-2-yl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(1-methoxypropan-2-yl)acetamide consists of a cyano group (-CN), a methoxypropan-2-yl group, and an acetamide group. The presence of these functional groups contributes to the reactivity and properties of the compound .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
2-Cyano-N-(1-methoxypropan-2-yl)acetamide, similar to its analogs, plays a significant role in heterocyclic synthesis. Gouda et al. (2015) detail the method of preparation and chemical reactivity of a similar compound, 2-cyano-N-(2-hydroxyethyl) acetamide, highlighting its utility as an intermediate for synthesizing various novel heterocyclic systems. This suggests that compounds within this chemical family are valuable for creating synthetic heterocyclic compounds, which have numerous applications in pharmaceuticals and agrochemicals (Gouda et al., 2015).
Monitoring of Technical Grade Solvents
A study by Laitinen (1997) discusses the importance of 1-alkoxy-2-propanol acetates, which are structurally similar to 2-cyano-N-(1-methoxypropan-2-yl)acetamide, in industrial applications. The research demonstrates the relevance of these compounds in the biomonitoring of technical-grade solvents through urinalysis of their metabolites. This indicates the potential of 2-cyano-N-(1-methoxypropan-2-yl)acetamide in occupational health, ensuring safety in environments where workers are exposed to such solvents (Laitinen, 1997).
Groundwater Monitoring
The compound's analog, acetochlor (which contains the acetamide group), has been studied for its presence in groundwater. De Guzman et al. (2005) conducted extensive monitoring, suggesting that compounds with the acetamide group, like 2-cyano-N-(1-methoxypropan-2-yl)acetamide, could be significant in environmental monitoring and assessing the impact of certain chemicals in agricultural settings (De Guzman et al., 2005).
Chemical Analysis and Biotherapeutic Potential
Al-Ostoot et al. (2021) discuss the chemical diversity and biological activities of phenoxy acetamide and its derivatives, suggesting that 2-cyano-N-(1-methoxypropan-2-yl)acetamide, with its acetamide group, may have potential therapeutic applications. This review emphasizes the importance of understanding the chemical properties and biological interactions of such compounds, indicating a direction for future research into their therapeutic uses (Al-Ostoot et al., 2021).
Eigenschaften
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(5-11-2)9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKHRRVPJVXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-methoxypropan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-phenacylsulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2430486.png)
![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)




![tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate](/img/structure/B2430496.png)




![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)